Product packaging for Beclometasone 21-propionate(Cat. No.:CAS No. 69224-79-9)

Beclometasone 21-propionate

Cat. No.: B192716
CAS No.: 69224-79-9
M. Wt: 465.0 g/mol
InChI Key: OPNPEZLXXKGRTA-XGQKBEPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclomethasone 21-Monopropionate (CAS 69224-79-9), also known as Beclomethasone Dipropionate Impurity A, is a defined metabolite of the prodrug Beclomethasone Dipropionate (BDP) . This compound is formed through the enzymatic hydrolysis of BDP, a process mediated by esterases found in various tissues, including the lungs . In the metabolic pathway of BDP, hydrolysis can occur at either the C-17 or C-21 position; cleavage of the ester bond at the C-17 position specifically yields Beclomethasone 21-Monopropionate . This metabolite is considered a minor and largely inactive component, as it demonstrates very low binding affinity for the glucocorticoid receptor . Its significantly lower receptor affinity, especially when compared to the major active metabolite Beclomethasone 17-monopropionate (17-BMP), underscores its limited contribution to the primary anti-inflammatory pharmacological effects of the parent drug . Consequently, Beclomethasone 21-Monopropionate serves as a critical reference standard and analytical tool in pharmaceutical research. Its primary applications include metabolic pathway elucidation, method development and validation for impurity profiling, stability studies, and quality control (QC) testing for Beclomethasone Dipropionate and related formulations . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33ClO6 B192716 Beclometasone 21-propionate CAS No. 69224-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNPEZLXXKGRTA-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69224-79-9
Record name Beclomethasone 21-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69224-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone 21-monopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate
Source European Chemicals Agency (ECHA)
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Record name BECLOMETASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational Understanding of Beclomethasone 21 Monopropionate Within Steroidal Metabolism

The metabolism of the prodrug Beclomethasone (B1667900) Dipropionate (BDP) is a rapid and extensive process mediated by esterase enzymes found in most tissues, including the lungs. drugbank.comgskpro.comhpra.ie This enzymatic hydrolysis results in the formation of three principal metabolites: Beclomethasone 17-monopropionate (17-BMP), Beclomethasone 21-monopropionate (21-BMP), and beclomethasone (BOH). drugbank.comnih.gov

Of these metabolites, 17-BMP is considered the major active metabolite, possessing the most potent anti-inflammatory activity and a high affinity for the glucocorticoid receptor. drugbank.comfda.govatsjournals.org In contrast, Beclomethasone 21-monopropionate is considered a minor and largely inactive metabolite. gskpro.comresearchgate.net Research indicates that 21-BMP has a very low binding affinity for the glucocorticoid receptor, significantly lower than that of BDP and substantially less than the highly active 17-BMP. nih.govnih.gov Some studies have quantified the affinity of 21-BMP for the glucocorticoid receptor as having no significant binding affinity, whereas 17-BMP is noted to be approximately 13 times more potent than dexamethasone (B1670325). researchgate.net This significant difference in receptor affinity underscores its limited contribution to the primary pharmacological effects of the parent drug. gskpro.comnih.gov

Evolution of Research Perspectives on Beclomethasone 21 Monopropionate As a Metabolic Intermediate

Hydrolytic Pathways Yielding Beclomethasone 21-Monopropionate from Beclomethasone Dipropionate (BDP)

Beclomethasone dipropionate (BDP) is a prodrug that undergoes metabolic activation and deactivation through hydrolysis. This process is primarily mediated by esterase enzymes found in various tissues, leading to the formation of its metabolites, including beclomethasone 21-monopropionate (B-21-MP).

Investigation of Esterase-Mediated Hydrolysis at the C-21 Position

The conversion of BDP to its metabolites is a rapid process driven by esterase enzymes. gskpro.com These enzymes cleave the ester bonds at the C-17 and C-21 positions of the beclomethasone molecule. nih.gov Hydrolysis at the C-21 position specifically yields beclomethasone 17-monopropionate (B-17-MP), the most pharmacologically active metabolite, while hydrolysis at the C-17 position results in the formation of the less active beclomethasone 21-monopropionate (B-21-MP). nih.govnih.gov Further hydrolysis of these monopropionates leads to the formation of beclomethasone (BOH), which has even lower activity. nih.govnih.gov

The process of de-esterification and activation of BDP is primarily attributed to esterases. nih.gov In human lung tissue, BDP is efficiently metabolized almost completely to B-17-MP, which is then converted to BOH at a much slower rate. pharmgkb.org Studies using human lung S9 fractions have demonstrated the significant role of these enzymes in the pulmonary metabolism of BDP. pharmgkb.org While carboxylesterase 1 (CES1) was found to be a minor contributor, arylacetamide deacetylase is suggested to be the main enzyme involved in BDP hydrolysis in the lungs. pharmgkb.org

In human plasma, the degradation of BDP is more complex, involving not only hydrolysis to B-17-MP and B-21-MP but also a transesterification reaction where B-17-MP can be converted to the inactive B-21-MP. nih.govresearchgate.net This highlights the dynamic nature of BDP metabolism in different biological compartments.

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in the Metabolic Cascade Involving Beclomethasone Dipropionate

While esterases are the primary drivers of BDP hydrolysis, cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, also play a role in its metabolism. drugbank.comresearchgate.net In vitro studies have shown that CYP3A4 and CYP3A5 can metabolize BDP through hydroxylation and dehydrogenation, leading to the formation of inactive metabolites. nih.govnih.gov Specifically, CYP3A4 and CYP3A5 have been shown to produce oxygenated and dehydrogenated metabolites of BDP. nih.govresearchgate.net

Interestingly, CYP3A7, a fetal-specific enzyme, does not appear to metabolize BDP. nih.govnih.gov The metabolism of BDP by CYP3A enzymes can also lead to the formation of a novel metabolite, designated as [M6], which is a product of both CYP3A4-mediated oxygenation and esterase-mediated cleavage at the C-21 position. nih.govnih.gov The formation of this metabolite can occur through two potential pathways: initial oxygenation by CYP enzymes followed by ester cleavage, or the reverse sequence. nih.gov

It is important to note that the contribution of CYP3A enzymes to BDP metabolism is more prominent when esterase activity is inhibited. nih.gov This suggests a primary role for esterases in the initial hydrolysis of BDP, with CYP3A enzymes acting on the parent compound or its metabolites in subsequent steps.

Differential Metabolic Rates and Enantioselectivity in Biological Systems

The metabolism of BDP exhibits significant variability across different biological systems and tissues. Lung tissue, for instance, rapidly metabolizes BDP to B-17-MP. fda.gov In contrast, the metabolism in plasma is characterized by both hydrolysis and transesterification. nih.gov

Studies comparing the metabolic kinetics in human lung homogenates and plasma reveal both qualitative and quantitative differences. researchgate.net The decomposition of BDP in lung homogenates primarily involves hydrolysis, whereas in plasma, it involves hydrolysis, transesterification, and the loss of hydrogen chloride. researchgate.net

Microbial Biotransformation of Beclomethasone Dipropionate to Beclomethasone 21-Monopropionate

Microbial systems offer a valuable tool for studying the metabolism of xenobiotics, including drugs like beclomethasone dipropionate. These systems can mimic mammalian metabolism and provide a means to produce metabolites for further study. eolss.net

Isolation and Characterization of Microbial Strains (e.g., Aspergillus niger) with Biotransforming Capacities

Several microbial strains have been investigated for their ability to transform steroids. scielo.br Among these, the fungus Aspergillus niger has been successfully used for the biotransformation of BDP. scienceopen.comsemanticscholar.org Fermentation of BDP with Aspergillus niger has been shown to yield several metabolites, including beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone. scielo.brscienceopen.com

The isolation and characterization of such microbial strains are crucial first steps in developing biotransformation processes. These microorganisms possess diverse enzymatic systems capable of carrying out a wide range of chemical reactions. eolss.net The use of microorganisms like Aspergillus niger provides an environmentally friendly and cost-effective alternative to chemical synthesis for producing drug metabolites. scielo.br

Elucidation of Enzyme Systems and Reaction Mechanisms in Microbial Systems

The biotransformation of BDP by Aspergillus niger is attributed to the presence of hydrolase enzymes in its enzyme system. scielo.br These enzymes are responsible for the hydrolysis of the ester bonds in the BDP molecule. The reactions involved in the biotransformation include ester hydrolysis and the loss of HCl to form an epoxide. semanticscholar.org

The enzymatic potential of microorganisms like Aspergillus niger allows for the production of metabolites that are also formed during human metabolism. scielo.brsemanticscholar.org This makes microbial biotransformation a relevant model for studying drug metabolism pathways. The enzymes involved in these microbial transformations are typically extracellular, allowing them to act on the substrate in the fermentation medium. mdpi.com Further elucidation of these specific enzyme systems and their reaction mechanisms can lead to the optimization of biotransformation processes for the targeted production of specific metabolites like beclomethasone 21-monopropionate.

Exploration of Novel Steroid Metabolites Derived from Microbial Pathways

The biotransformation of corticosteroids using microorganisms presents a valuable method for synthesizing novel metabolites, which may possess unique pharmacological profiles. Research into the microbial transformation of beclomethasone dipropionate has led to the identification of several metabolites, including beclomethasone 21-monopropionate.

A significant study in this area involved the incubation of beclomethasone dipropionate with the fungus Aspergillus niger. scienceopen.comscielo.br This process yielded four distinct metabolites, which were isolated and structurally elucidated using advanced spectroscopic techniques. scienceopen.com The transformation pathways primarily involved hydrolysis of the ester groups and, in one case, the formation of an epoxide ring. scielo.br

The metabolites identified from the biotransformation of beclomethasone dipropionate by Aspergillus niger are:

Beclomethasone 17-monopropionate scienceopen.com

Beclomethasone 21-monopropionate scienceopen.com

Beclomethasone (the parent alcohol) scienceopen.com

9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate scienceopen.com

The formation of beclomethasone 21-monopropionate results from the specific hydrolysis of the propionate (B1217596) ester at the C-17 position of the parent compound, beclomethasone dipropionate. scielo.brsemanticscholar.org This reaction is catalyzed by hydrolase enzymes present in the enzymatic system of Aspergillus niger. scielo.br The structure of beclomethasone 21-monopropionate was confirmed through detailed analysis of its mass spectrometry and NMR spectroscopy data. scielo.brsemanticscholar.org High-resolution mass spectrometry (HREI-MS) determined its molecular formula to be C₂₅H₃₃ClO₆. scielo.br While beclomethasone 17-monopropionate is known to be a pharmacologically active metabolite, beclomethasone 21-monopropionate is considered to have lower affinity for the glucocorticoid receptor. researchgate.netnih.gov

The following table summarizes the key characteristics of the metabolites produced during the microbial transformation of beclomethasone dipropionate.

Metabolite NameMolecular FormulaKey Transformation
Beclomethasone 17-monopropionateC₂₅H₃₃ClO₆Hydrolysis at C-21
Beclomethasone 21-monopropionateC₂₅H₃₃ClO₆Hydrolysis at C-17
BeclomethasoneC₂₂H₂₉ClO₅Hydrolysis at C-17 and C-21
9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionateC₂₅H₃₂O₆Loss of HCl and epoxide formation

Data sourced from studies on biotransformation by Aspergillus niger. scienceopen.comscielo.br

This exploration into microbial pathways not only provides a model for studying the metabolism of beclomethasone dipropionate but also opens avenues for producing novel steroid derivatives that could be investigated for future therapeutic applications. semanticscholar.orgresearchgate.net

Green Chemistry Perspectives in Microbial Biotransformation

The use of microbial biotransformation for synthesizing and modifying steroid compounds aligns with the principles of "green chemistry," offering a more sustainable alternative to conventional chemical methods. nih.govunife.it This approach provides numerous advantages, including high specificity, milder reaction conditions, and reduced environmental impact. nih.govscispace.com

Microbial transformations are renowned for their high degree of regio- and stereospecificity, enabling reactions at specific positions on a complex steroid molecule that would be challenging to achieve through traditional synthesis. nih.govscispace.com This specificity minimizes the need for protecting and deprotecting functional groups, which are common in chemical synthesis and often involve hazardous reagents and generate significant waste. bohrium.com

The production of steroid metabolites via fermentation occurs in aqueous media under mild temperature and pressure conditions. nih.gov This contrasts sharply with many chemical syntheses that require harsh solvents, extreme temperatures, and potentially hazardous reagents, thereby reducing both energy consumption and the generation of toxic byproducts. unife.it

The application of biotransformation in the pharmaceutical industry, particularly for steroids, is a well-established example of successful industrial biotechnology. nih.govscispace.com By leveraging the enzymatic capabilities of microorganisms, it is possible to create complex molecules like beclomethasone metabolites in a more efficient and environmentally friendly manner. bohrium.com The synthesis of new steroid derivatives through microbial pathways, as demonstrated with Aspergillus niger, exemplifies a green chemistry approach that can yield novel compounds with potential therapeutic value. semanticscholar.orgunife.it This methodology is not only a tool for drug discovery but also a practical application of sustainable science in pharmaceutical production. bohrium.com

Molecular Recognition and Biochemical Activity of Beclomethasone 21 Monopropionate

Glucocorticoid Receptor Binding Investigations

The interaction between a corticosteroid and the glucocorticoid receptor is the initiating step for its pharmacological action. The affinity of this binding is a key determinant of the compound's potency.

Research has consistently shown that beclomethasone (B1667900) 21-monopropionate (B-21-MP) has a markedly low affinity for the glucocorticoid receptor. In fact, some studies have reported that B-21-MP has no binding affinity for the GR at all. nih.gov This is in stark contrast to beclomethasone 17-monopropionate (B-17-MP), the major active metabolite of BDP, which demonstrates a high affinity for the receptor. nih.govnih.govfda.gov

Quantitative studies reveal that B-21-MP possesses a receptor binding affinity that is approximately 50-fold lower than that of the parent compound, beclomethasone dipropionate. nih.gov When compared to the highly active B-17-MP, the difference is even more pronounced. B-17-MP exhibits a binding affinity for the human glucocorticoid receptor that is about 25 times greater than that of BDP. fda.govdrugbank.com

CompoundRelative Glucocorticoid Receptor Binding Affinity
Beclomethasone 21-Monopropionate (B-21-MP)Very Low / None nih.govnih.gov
Beclomethasone Dipropionate (BDP)Weak drugbank.comdrugbank.comnih.gov
Beclomethasone 17-Monopropionate (B-17-MP)High (approx. 25x > BDP) fda.govdrugbank.com
Beclomethasone (BOH)Low nih.gov

The significant difference in receptor binding affinity between the 17- and 21-monopropionate esters of beclomethasone can be attributed to their distinct molecular structures. The glucocorticoid receptor's ligand-binding domain is a highly specific hydrophobic pocket. mdpi.com The orientation and nature of substituent groups on the steroid nucleus are critical for optimal interaction.

For potent glucocorticoid activity, esterification at the C17α position is often crucial. The propionate (B1217596) group at the 17-position of B-17-MP allows for favorable van der Waals interactions with hydrophobic residues within the ligand-binding pocket. ersnet.org In contrast, the presence of the propionate group at the C21 position in beclomethasone 21-monopropionate, coupled with a hydroxyl group at the C17 position, results in a conformation that does not fit optimally within the receptor's binding site. This leads to a significant reduction in binding affinity and, consequently, minimal glucocorticoid activity. nih.govnih.gov

Position of Beclomethasone 21-Monopropionate within Glucocorticoid Prodrug Metabolic Cascades

Beclomethasone dipropionate is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body to its active form. drugbank.comnih.gov The metabolic cascade of BDP primarily involves hydrolysis by esterase enzymes found in various tissues, including the lungs. fda.govdrugbank.comresearchgate.net

Upon administration, BDP undergoes rapid and extensive hydrolysis to form three main metabolites:

Beclomethasone 17-monopropionate (B-17-MP): The major and most pharmacologically active metabolite. nih.govdrugbank.com

Beclomethasone 21-monopropionate (B-21-MP): A minor and pharmacologically less active metabolite. fda.govnih.gov

Beclomethasone (BOH): The base steroid, which is also considered a minor and less active metabolite. nih.govdrugbank.com

Limited Contribution to Glucocorticoid-Mediated Cellular and Molecular Responses

Given its extremely low binding affinity for the glucocorticoid receptor, beclomethasone 21-monopropionate's contribution to the cellular and molecular responses typically mediated by glucocorticoids is considered minimal.

Glucocorticoids exert their effects by binding to the GR, which then translocates to the nucleus and acts as a ligand-dependent transcription factor. wikipedia.org This complex can upregulate the expression of anti-inflammatory genes (transactivation) and repress the expression of pro-inflammatory genes (transrepression). wikipedia.org The potency of a glucocorticoid in regulating gene expression is directly related to its receptor binding affinity.

Due to its negligible affinity for the GR, beclomethasone 21-monopropionate is not expected to be a significant regulator of glucocorticoid-responsive genes. nih.govnih.gov The primary driver of gene expression changes following BDP administration is the active metabolite, B-17-MP, which potently activates the GR and initiates the downstream transcriptional events. medchemexpress.com

One of the key mechanisms by which glucocorticoids suppress inflammation is by reversing histone acetylation. nih.gov The activated GR complex recruits histone deacetylase 2 (HDAC2) to sites of active inflammation. HDAC2 then removes acetyl groups from hyperacetylated histones, leading to the condensation of chromatin and a reduction in the expression of pro-inflammatory genes.

This process is initiated by the binding of a potent agonist to the glucocorticoid receptor. As beclomethasone 21-monopropionate has a very weak interaction with the GR, its role in initiating the recruitment of HDAC2 and subsequent histone deacetylation is considered insignificant. drugbank.com The anti-inflammatory effects of BDP related to histone acetylation are almost entirely attributable to the actions of B-17-MP.

Chemical Stability and Degradation Pathways of Beclomethasone 21 Monopropionate

Non-Enzymatic Degradation Mechanisms in Aqueous and Plasma Environments

Beclomethasone (B1667900) 21-Monopropionate (21-BMP) is a known metabolite of Beclomethasone Dipropionate (BDP). The degradation of BDP in human plasma at 37°C is a multifaceted process that involves both enzymatic and non-enzymatic reactions, leading to the formation of 21-BMP, Beclomethasone 17-Monopropionate (17-BMP), and Beclomethasone (BOH). nih.govdrugbank.com

In human plasma, the degradation sequence of BDP involves the formation of 17-BMP, followed by 21-BMP, and then BOH. nih.gov While esterases play a significant role in the hydrolysis of the ester groups in plasma, non-enzymatic hydrolysis also contributes to the degradation process in aqueous environments. drugbank.comresearchgate.net Studies on related corticosteroids, such as betamethasone (B1666872) esters, show that degradation in aqueous solutions involves deacylation at both the C17 and C21 positions and the interconversion between the 17-propionate and 21-propionate forms. nih.gov This suggests that in aqueous and plasma environments, 21-BMP can be formed through the hydrolysis of BDP and can also undergo further hydrolysis to form Beclomethasone. nih.gov The degradation is not solely a simple hydrolysis; it also involves more complex intramolecular reactions.

Influence of Environmental Factors on Stability (e.g., pH, Temperature, Light)

The stability of Beclomethasone 21-Monopropionate is significantly influenced by environmental factors such as pH, temperature, and light. While specific data for 21-BMP is limited, studies on the parent compound, BDP, and other closely related corticosteroids like betamethasone esters provide valuable insights.

pH: The rate of degradation of corticosteroids is often pH-dependent. For instance, the thermal degradation of betamethasone dipropionate is influenced by pH, with maximum stability observed in the pH range of 3.5-4.5. researchgate.net In this range, the formation of betamethasone-17-propionate increases with pH, while the formation of betamethasone-21-propionate and betamethasone alcohol decreases. nih.gov This suggests that the stability of the propionate (B1217596) esters at different positions is highly sensitive to the pH of the aqueous environment. It is plausible that 21-BMP exhibits similar pH-dependent stability.

Temperature: Temperature is a critical factor in the degradation of corticosteroids. The thermal degradation of melatonin, for example, follows a first-order reaction model, with the degradation rate constant increasing significantly with temperature. nih.gov Similarly, studies on a pigment produced by Pseudofusicoccum adansoniae showed that high temperatures (90°C) caused severe degradation. mdpi.com For beclomethasone dipropionate, degradation is observed in human plasma at a physiological temperature of 37°C. nih.gov It is expected that the degradation rate of 21-BMP would also increase with rising temperatures.

Light: Exposure to light can induce photolytic degradation of corticosteroids. mdpi.com The degradation of a pigment was found to be accelerated by light exposure, even at refrigeration temperatures, likely due to changes in the structure of color compounds. mdpi.com A study on beclomethasone dipropionate in a methanolic solution indicated that the photodegradation process followed zero-order kinetics. researchgate.net This highlights the importance of protecting solutions of beclomethasone esters, including 21-BMP, from light to prevent degradation.

Kinetic Analysis of Degradation Processes

The degradation of beclomethasone esters has been shown to follow specific kinetic models. The decomposition of beclomethasone dipropionate (BDP) and its primary metabolites, 17-BMP and BOH, in human plasma exhibits pseudo-first-order kinetics. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of the compound.

In contrast, the degradation of BDP in simpler solutions, such as 1% human serum albumin and phosphate (B84403) buffer, was found to follow pseudo-zero-order kinetics. nih.gov The kinetics of degradation for related compounds, such as betamethasone valerate (B167501) and betamethasone dipropionate, in various media also follow first-order kinetics. nih.gov The photodegradation of BDP in a methanolic solution, however, was best described by a zero-order reaction. researchgate.net

The half-lives of BDP and its metabolites have been determined in human plasma, providing a quantitative measure of their stability.

CompoundHalf-life in Human Plasma (at 40 µg/mL)
Beclomethasone Dipropionate (BDP)10.9 ± 0.4 hours nih.gov
Beclomethasone 17-Monopropionate (17-BMP)3.0 ± 0.2 hours nih.gov
Beclomethasone (BOH)24.8 ± 0.2 hours nih.gov

While the specific half-life for Beclomethasone 21-Monopropionate under these conditions is not explicitly stated in the cited results, its role as an intermediate in the degradation pathway from BDP to BOH suggests its transient nature in plasma. nih.gov

Comparative Biochemical and Metabolic Analysis of Beclomethasone Steroids

Isomeric Differentiation: Beclomethasone (B1667900) 21-Monopropionate versus Beclomethasone 17-Monopropionate (17-BMP)

Beclomethasone dipropionate (BDP), a commonly used inhaled corticosteroid, functions as a prodrug that is metabolized into several forms, most notably its monopropionate isomers: beclomethasone 21-monopropionate (21-BMP) and beclomethasone 17-monopropionate (17-BMP). nih.govatsjournals.org These isomers, while structurally similar, exhibit profoundly different metabolic and pharmacodynamic profiles.

Contrasting Metabolic Formation and Interconversion Dynamics

The metabolic activation of beclomethasone dipropionate (BDP) is a rapid process mediated by esterase enzymes present in various tissues, including the lungs. gskpro.comservice.gov.uk This hydrolysis of the parent diester leads to the formation of three key metabolites: the highly active 17-BMP, the largely inactive 21-BMP, and beclomethasone (BOH). nih.govgskpro.comdrugbank.com

Upon inhalation, BDP is extensively converted to its metabolites before reaching systemic circulation. service.gov.uk In the lungs, BDP is rapidly hydrolyzed to the more stable 17-BMP, which is considered the principal activation step. nih.govresearchgate.net While both monopropionate isomers are formed, 17-BMP is the main product of this initial metabolism. gskpro.com

Comparative Analysis of Glucocorticoid Receptor Binding and Biological Activity

The most significant distinction between beclomethasone 21-monopropionate and 17-BMP lies in their affinity for the glucocorticoid receptor (GR) and their resulting biological activity. The anti-inflammatory effects of corticosteroids are mediated through their binding to these receptors. nih.gov

Beclomethasone 17-monopropionate (17-BMP) is the major active metabolite of BDP, possessing a very high binding affinity for the glucocorticoid receptor. nih.govdrugbank.comnih.gov In vitro studies have shown that 17-BMP's affinity for the human glucocorticoid receptor is approximately 13 times that of dexamethasone (B1670325) and 25 times that of the parent compound, beclomethasone dipropionate. nih.govncats.io Its receptor affinity is also noted to be significantly higher than that of beclomethasone itself. atsjournals.org

Comparative Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (RRA) vs. DexamethasoneKey Characteristics
Beclomethasone 17-Monopropionate (17-BMP)~13 times higher nih.govMajor active metabolite with potent anti-inflammatory activity. drugbank.comnih.gov
Beclomethasone 21-Monopropionate (21-BMP)No binding affinity nih.govresearchgate.netInactive metabolite. gskpro.comnih.gov
Beclomethasone Dipropionate (BDP)~0.5 times nih.govProdrug with weak binding affinity. nih.govncats.io
Beclomethasone (BOH)~0.75 times less active nih.govInactive metabolite. nih.govnih.gov

Relationship with Beclomethasone (BOH) in Metabolic Deactivation

Beclomethasone (BOH) is another key metabolite in the degradation pathway of beclomethasone dipropionate. drugbank.com It is considered an inactive metabolite, contributing little to the drug's therapeutic effect. nih.govservice.gov.uknih.gov The metabolic cascade involves the hydrolysis of BDP by esterase enzymes to form 17-BMP, 21-BMP, and BOH. gskpro.comfda.gov

The primary pathway for deactivation involves the further metabolism of the active 17-BMP. This potent metabolite can be hydrolyzed to the inactive BOH. researchgate.netresearchgate.netpharmgkb.org The degradation of BDP in human plasma is a complex series of both enzyme-catalyzed and non-enzyme-catalyzed reactions that ultimately yield 17-BMP, 21-BMP, and BOH. nih.gov While 21-BMP is a direct, albeit minor, product of BDP hydrolysis, the formation of BOH primarily represents the deactivation of the therapeutically active 17-BMP.

Broader Context in Inhaled Corticosteroid (ICS) Steroidogenesis and Pharmacodynamics

The metabolic pathway of beclomethasone dipropionate and its metabolites, including 21-BMP, exemplifies key principles of modern inhaled corticosteroid (ICS) therapy. The primary goal of ICS treatment is to deliver potent anti-inflammatory action directly to the lungs while minimizing systemic side effects. service.gov.ukmdpi.com

This is achieved through the use of prodrugs like BDP, which have a weak affinity for the glucocorticoid receptor themselves but are rapidly activated in the target tissue (the lungs) to a highly potent form (17-BMP). nih.govatsjournals.orgncats.io This local activation ensures high topical anti-inflammatory activity where it is needed most. gskpro.com

Simultaneously, these drugs are designed for high first-pass metabolism. nih.gov Any portion of the drug that is swallowed is extensively metabolized and deactivated in the liver before it can enter systemic circulation, thereby reducing the risk of systemic adverse effects. mdpi.com The formation of inactive metabolites like 21-BMP and BOH is central to this deactivation process. nih.govnih.gov The rapid conversion of the potent 17-BMP to inactive BOH, and the interesterification to the inactive 21-BMP in plasma, are crucial mechanisms that limit the systemic exposure to the active glucocorticoid. nih.govresearchgate.netresearchgate.net This pharmacodynamic profile allows for a favorable therapeutic index, maximizing local efficacy in the airways while limiting unwanted effects elsewhere in the body. nih.gov

Q & A

Q. What are the key metabolic pathways responsible for the formation of B21MP from Beclomethasone Dipropionate (BDP)?

B21MP is formed via hydrolysis of BDP, primarily mediated by esterases rather than cytochrome P450 (CYP) enzymes. In vitro studies using human lung cytosol, intestinal fluid, or plasma demonstrate rapid hydrolysis of BDP to the pharmacologically active Beclomethasone 17-Monopropionate (B17MP), with B21MP being an inactive byproduct. Methodologically, esterase activity can be assessed using recombinant enzymes or tissue homogenates, with LC-MS/MS for metabolite quantification .

Q. How can researchers validate the identity and purity of B21MP in synthetic or metabolic studies?

For identity confirmation, use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Purity analysis should follow pharmacopeial guidelines (e.g., USP41), employing reverse-phase HPLC with UV detection at 254 nm. Reference standards (e.g., from Steraloids, Inc.) are critical for calibration. Impurity thresholds should align with USP specifications (e.g., total degradation products ≤2.0%) .

Q. What experimental models are suitable for studying B21MP's stability under physiological conditions?

Simulated gastric/intestinal fluids (SGF/SIF) and human plasma are standard models. Incubate BDP or B21MP in these matrices at 37°C, sampling at intervals to track hydrolysis via LC-MS/MS. For tissue-specific metabolism, lung or liver homogenates can be used. Ensure esterase inhibitors (e.g., paraoxon) are omitted to allow natural hydrolysis .

Advanced Research Questions

Q. How do CYP3A polymorphisms influence the metabolic fate of BDP and its conversion to B21MP?

CYP3A enzymes (3A4, 3A5) metabolize BDP to hydroxylated/dehydrogenated products, but B21MP formation is esterase-dependent. Genetic variations in CYP3A5 (e.g., CYP3A5 expresser vs. non-expresser phenotypes) may indirectly affect B21MP levels by altering competitive substrate utilization. Use genotyped human liver microsomes or CRISPR-edited cell lines to assess CYP3A5 activity alongside esterase inhibition .

Q. What are the challenges in distinguishing B21MP from B17MP in complex biological matrices, and how can they be addressed?

Co-elution and structural similarity complicate differentiation. Optimize chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for transitions specific to each metabolite (e.g., m/z 553→337 for B21MP vs. m/z 553→323 for B17MP). Validate with isotopically labeled internal standards .

Q. What in vitro models best replicate the interesterification of B17MP to B21MP observed in human plasma?

Human plasma incubations at 37°C under gentle agitation effectively replicate interesterification. Monitor time-dependent conversion using LC-MS/MS. To isolate esterase contributions, pre-treat plasma with protease inhibitors or heat-inactivate enzymes. Compare results with recombinant carboxylesterase isoforms (e.g., CES1/CES2) .

Q. How does microbial biotransformation (e.g., by Aspergillus niger) contribute to environmental degradation of BDP into B21MP?

Aspergillus niger hydrolyzes BDP to B21MP and epoxy derivatives via extracellular esterases. Use fungal culture supernatants or purified enzymes in batch reactors, quantifying metabolites via HPLC-UV. Assess environmental relevance by spiking soil/water samples with BDP and measuring B21MP formation under aerobic conditions .

Methodological Considerations

Q. What safety protocols are recommended for handling B21MP in laboratory settings?

Follow OSHA/GLP guidelines: use PPE (gloves, respirators), store B21MP in airtight containers at 15–30°C, and avoid light exposure. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Document all procedures per institutional SOPs .

Q. How should researchers design studies to evaluate B21MP's role in glucocorticoid receptor (GR) signaling?

Use GR-binding assays with radiolabeled dexamethasone as a competitor. B21MP’s negligible receptor affinity (<1% vs. B17MP) requires high sensitivity. Employ luciferase reporter assays in GR-transfected cells to assess transcriptional activity. Include B17MP and BDP as controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.